molecular formula C8H9NO B1317637 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 41598-71-4

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No. B1317637
CAS RN: 41598-71-4
M. Wt: 135.16 g/mol
InChI Key: XLPDFBUFTAWCIB-UHFFFAOYSA-N
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Description

“6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol” is a chemical compound with the molecular formula C8H9NO . It has a molecular weight of 135.17 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “this compound” involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . Another synthesis method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .


Molecular Structure Analysis

The structure of a number of heterocycles obtained on the basis of “this compound” was studied by X-ray structural analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .


Physical And Chemical Properties Analysis

“this compound” is a solid, semi-solid, liquid, or lump . The compound’s InChI Code is 1S/C8H9NO/c10-8-4-3-7-6 (8)2-1-5-9-7/h1-2,5,8,10H,3-4H2 .

Scientific Research Applications

Synthesis and Chemical Properties

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol serves as a fundamental component in the synthesis of pharmaceuticals, with applications extending to bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics. Its utility is highlighted in the production of the fourth-generation antibiotic Cefpirome, where it functions as a crucial side-chain element. The compound is synthesized through several methods, including the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route showing a promising yield of 87.4%, suggesting a significant development prospect in this area Fu Chun, 2007.

Multicomponent Synthesis

Innovative multicomponent synthesis methods for 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives have been developed, demonstrating the compound's versatility in creating heterocyclic structures. These methods involve the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, producing derivatives with significant implications in pharmaceutical chemistry and materials science. The structural properties of these heterocycles were confirmed through X-ray structural analysis, underscoring the compound's role in advancing heterocyclic chemistry I. V. Dyachenko et al., 2020.

Anticancer Activity and Material Synthesis

Research also delves into the compound's applicability in synthesizing materials with potential anticancer properties. A high-pressure assisted synthetic approach has been employed to create novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives, which were subsequently assessed as anticancer agents. This methodology, which demonstrates high atom efficiency and broad substrate scope, highlights the compound's potential in contributing to the development of new anticancer drugs. Preliminary examinations against various human cancer cell lines, such as lung, breast, and colon cancer cells, have shown promising results, laying the groundwork for further investigations into its use in cancer therapy H. Behbehani et al., 2020.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P280, P302, P304, P305, P313, P332, P337, P338, and P340 .

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPDFBUFTAWCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541938
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41598-71-4
Record name 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-cyclopenta[b]pyridin-7-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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